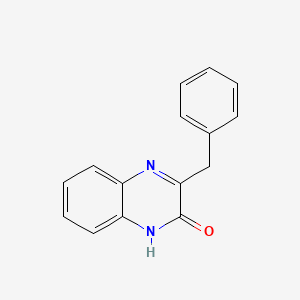
3-benzyl-1H-quinoxalin-2-one
Übersicht
Beschreibung
3-(phenylmethyl)-1H-quinoxalin-2-one is a quinoxaline derivative.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
3-benzyl-1H-quinoxalin-2-one derivatives exhibit a range of biological activities, making them valuable in drug development. Notably, they have shown potential in the following areas:
- Antiviral Activity : Structure-activity relationship (SAR) studies indicate that modifications at the C-3 position enhance antiviral potency. For instance, incorporating hydrogen-bond acceptors like esters or amides significantly increases efficacy against viruses such as Hepatitis C Virus (HCV) .
- Anticancer Properties : Quinoxalinone derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. They target multiple pathways, including tubulin polymerization and receptor tyrosine kinases, which are crucial in cancer progression .
- Anti-inflammatory Effects : Some derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. This suggests potential use in treating inflammatory diseases .
Case Studies
Several studies highlight the practical applications of this compound:
Case Study 1: Antiviral Drug Development
A study demonstrated that a series of quinoxalinone derivatives were synthesized and evaluated for their antiviral activity against HCV. The optimal compound exhibited a strong safety index alongside potent antiviral effects, suggesting its potential as a lead compound for further development .
Case Study 2: Anticancer Research
Research focused on the antiproliferative effects of quinoxalinone derivatives against colorectal cancer cells revealed that certain compounds effectively inhibited cell growth by targeting specific molecular pathways involved in tumorigenesis .
Case Study 3: COX-2 Inhibition
A series of new Schiff bases derived from quinoxalinones were tested for their COX-2 inhibitory activity. The results indicated that specific substitutions on the quinoxaline core significantly enhanced inhibitory potency, paving the way for new anti-inflammatory drugs .
Data Table
Eigenschaften
Molekularformel |
C15H12N2O |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
3-benzyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H12N2O/c18-15-14(10-11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18) |
InChI-Schlüssel |
XEVRCXXOIPCZGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













